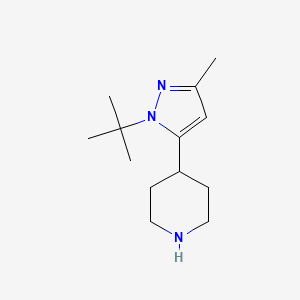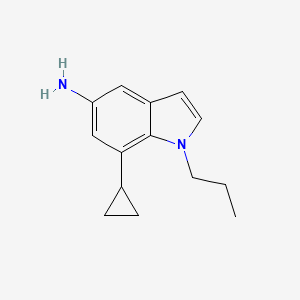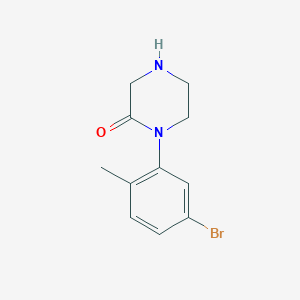
N-Methyl-N,N-dipropylpropan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltripropylammonium bromide is a quaternary ammonium compound, characterized by the presence of a central nitrogen atom bonded to four alkyl groups: one methyl group and three propyl groups. This compound is commonly used in various chemical processes due to its unique properties, such as its ability to act as a phase-transfer catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltripropylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of tripropylamine with methyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of methyltripropylammonium bromide follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is often purified using continuous extraction methods. The final product is then dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltripropylammonium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating reactions between reactants in different phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or organic solvent.
Phase-Transfer Catalysis: The compound acts as a catalyst in reactions involving ionic reactants in organic solvents, such as the synthesis of esters or ethers.
Major Products
The major products of reactions involving methyltripropylammonium bromide depend on the specific reactants used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new quaternary ammonium compound with a different alkyl group.
Wissenschaftliche Forschungsanwendungen
Methyltripropylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between ionic and organic compounds.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of various chemicals, including surfactants and detergents.
Wirkmechanismus
The mechanism of action of methyltripropylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of a complex between the quaternary ammonium ion and the ionic reactant, which is then transported across the phase boundary.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound used as a phase-transfer catalyst.
Cetyltrimethylammonium Bromide: Commonly used in the synthesis of nanoparticles and as a surfactant.
Uniqueness
Methyltripropylammonium bromide is unique due to its specific alkyl group configuration, which provides distinct solubility and reactivity properties compared to other quaternary ammonium compounds. This makes it particularly useful in certain chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
61175-75-5 |
|---|---|
Molekularformel |
C10H24BrN |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
methyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AWTHIIUZRKZUJY-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(CCC)CCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)



![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)

![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)

